

Alitame-d3: A Technical Overview for Researchers

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Compound of Interest

Compound Name: Alitame-d3

Cat. No.: B15540975

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For researchers, scientists, and drug development professionals, this technical guide provides an in-depth overview of **Alitame-d3**, a deuterated analog of the high-intensity artificial sweetener, Alitame. This document outlines its chemical properties, discusses relevant experimental protocols for its detection, and illustrates the key signaling pathway associated with its mechanism of action as a sweetener.

Core Properties of Alitame and its Deuterated Analog

Alitame is a dipeptide sweetener comprised of L-aspartic acid and D-alanine.^{[1][2]} The deuterated form, **Alitame-d3**, is primarily utilized as an internal standard in analytical chemistry for the accurate quantification of Alitame in various matrices. The key quantitative data for both compounds are summarized below.

Property	Alitame	Alitame-d3
CAS Number	80863-62-3	80863-62-3
Molecular Formula	C ₁₄ H ₂₅ N ₃ O ₄ S	C ₁₄ H ₂₂ D ₃ N ₃ O ₄ S
Molecular Weight	331.43 g/mol	334.45 g/mol

Experimental Protocols: Quantification of Alitame in Food Products

The following sections detail methodologies for the analysis of Alitame in food and beverage samples, where **Alitame-d3** would typically be used as an internal standard for precise quantification, particularly in mass spectrometry-based methods.

Sample Preparation: Solid-Phase Extraction (SPE)

A robust method for the extraction and cleanup of Alitame from complex food matrices involves solid-phase extraction.

- **Sample Extraction:** Homogenized food samples are extracted with a buffer solution, such as a formic acid and N,N-diisopropylethylamine buffer at pH 4.5, often with the aid of ultrasonication.[3]
- **Internal Standard:** A known concentration of **Alitame-d3** is added to the sample extract at the beginning of the preparation process to account for any loss of analyte during sample processing and analysis.
- **SPE Cleanup:** The extract is then passed through a polymeric SPE column (e.g., Strata-X 33 μm).[3] The column is washed to remove interfering matrix components, and the analytes (Alitame and **Alitame-d3**) are then eluted with an appropriate solvent.
- **Final Preparation:** The eluate is typically evaporated to dryness and reconstituted in the mobile phase for subsequent chromatographic analysis.

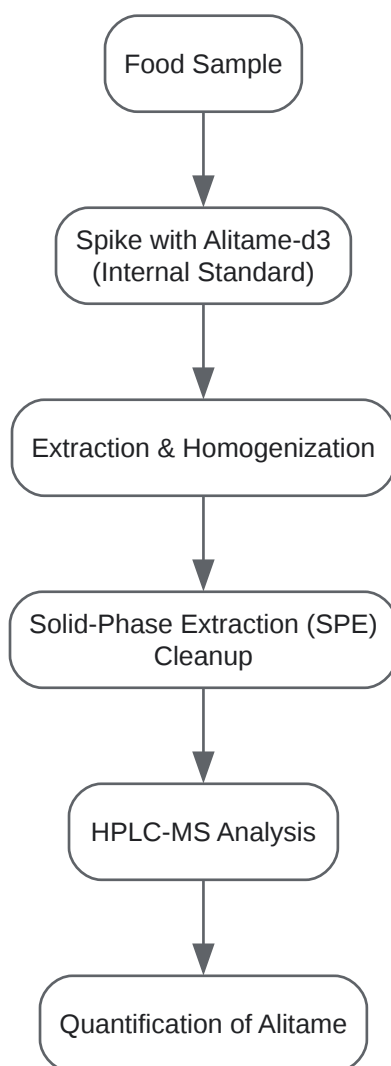
Analytical Methodology: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC coupled with mass spectrometry is a highly sensitive and selective method for the determination of Alitame.

- **Chromatographic Separation:**
 - **Column:** A C18 reversed-phase column (e.g., 4.6 \times 150 mm, 5 μm) is commonly used for separation.[4]

- Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with a small percentage of formic acid) and an organic solvent (e.g., acetonitrile or methanol) is employed. For instance, a mobile phase of 20% acetonitrile and 80% water can be used.
- Flow Rate: A typical flow rate is around 1 mL/min.
- Column Temperature: The column is maintained at a constant temperature, for example, 30°C.
- Mass Spectrometric Detection:
 - Ionization: Electrospray ionization (ESI) is a suitable technique, often operated in the negative ion mode for Alitame.
 - Detection: The mass spectrometer is set to monitor specific mass-to-charge ratios (m/z) for Alitame and the **Alitame-d3** internal standard. This allows for their simultaneous detection and quantification.

The general workflow for the analytical detection of Alitame using **Alitame-d3** as an internal standard is depicted in the following diagram.



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Analytical Workflow for Alitame

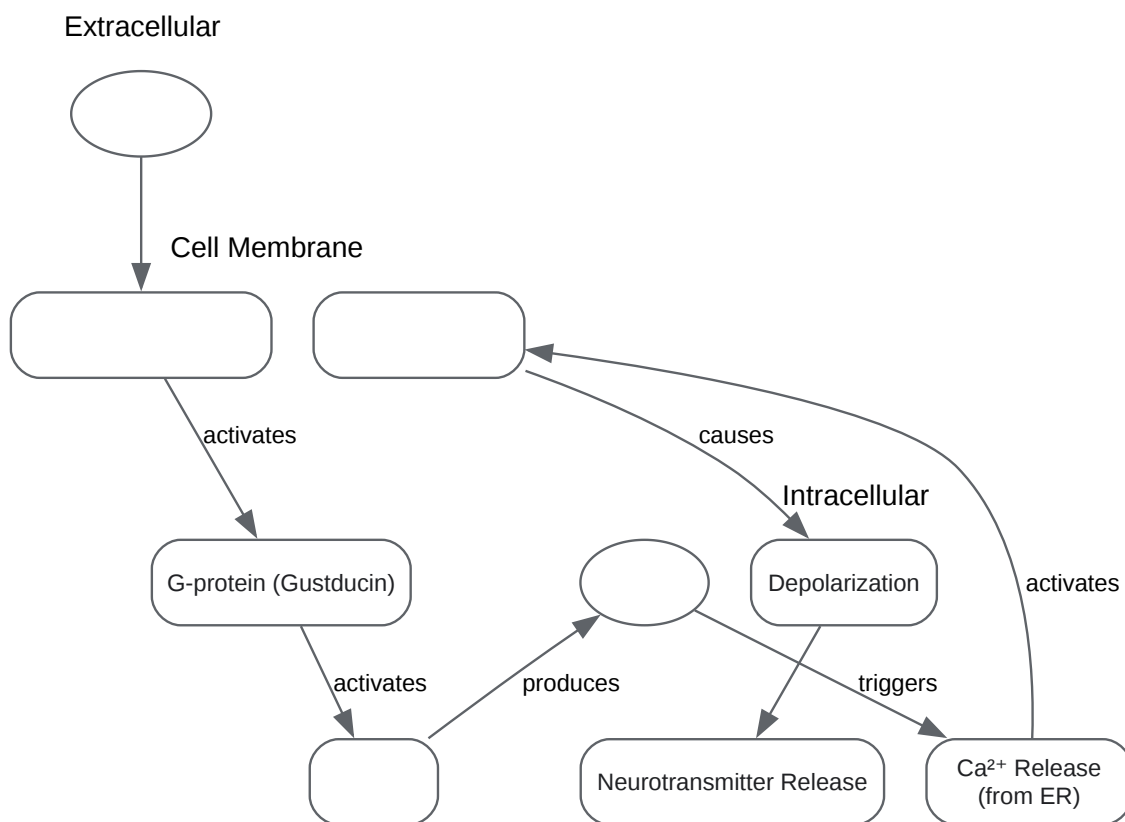
Signaling Pathway of Sweet Taste Perception

Alitame, like other artificial sweeteners, elicits a sweet taste by interacting with specific G-protein coupled receptors on the surface of taste receptor cells in the taste buds of the tongue. The binding of Alitame to these receptors initiates an intracellular signaling cascade that ultimately leads to the perception of sweetness in the brain.

The primary receptor for sweet taste is a heterodimer of two members of the T1R family of taste receptors: T1R2 and T1R3. The activation of this receptor by a sweetener molecule like Alitame triggers the following signaling pathway:

- **Receptor Activation:** Alitame binds to the T1R2/T1R3 receptor complex.
- **G-protein Activation:** This binding activates an associated heterotrimeric G-protein, leading to the dissociation of its α -subunit (gustducin) and $\beta\gamma$ -subunits.
- **PLC β 2 Activation:** The activated G-protein subunits stimulate the enzyme phospholipase C beta 2 (PLC β 2).
- **IP $_3$ Production:** PLC β 2 catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP $_2$) into inositol 1,4,5-trisphosphate (IP $_3$) and diacylglycerol (DAG).
- **Calcium Release:** IP $_3$ binds to its receptor (IP $_3$ R) on the endoplasmic reticulum, causing the release of stored calcium ions (Ca $^{2+}$) into the cytoplasm.
- **TRPM5 Channel Activation:** The increase in intracellular Ca $^{2+}$ activates the transient receptor potential cation channel subfamily M member 5 (TRPM5).
- **Depolarization and Neurotransmitter Release:** The opening of the TRPM5 channel leads to an influx of sodium ions (Na $^+$), causing depolarization of the taste receptor cell. This depolarization triggers the release of neurotransmitters, which then signal to adjacent nerve fibers to transmit the sweet taste signal to the brain.

The following diagram illustrates this sweet taste signaling pathway.



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Sweet Taste Signaling Pathway

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